Ibrexafungerp

Description

Properties

Key on ui mechanism of action |

β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis. |

|---|---|

CAS No. |

1207753-03-4 |

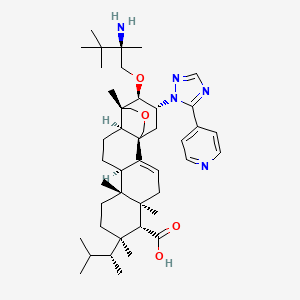

Molecular Formula |

C44H67N5O4 |

Molecular Weight |

730.0 g/mol |

IUPAC Name |

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |

InChI |

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1 |

InChI Key |

BODYFEUFKHPRCK-ZCZMVWJSSA-N |

Isomeric SMILES |

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |

Canonical SMILES |

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp; |

Origin of Product |

United States |

Foundational & Exploratory

Ibrexafungerp: A Technical Deep Dive into Structure-Activity Relationships and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections.[1][2] As a semi-synthetic derivative of the natural product enfumafungin, ibrexafungerp boasts a unique mechanism of action, inhibiting the fungal enzyme (1,3)-β-D-glucan synthase, which is essential for cell wall synthesis.[1][3] This document provides a comprehensive technical overview of the structure-activity relationships (SAR) that guided its development, its key chemical properties, and the experimental protocols used for its evaluation. This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal classes, has created an urgent need for novel therapeutics.[2] Ibrexafungerp addresses this need as an orally bioavailable glucan synthase inhibitor.[4] Unlike the echinocandins, which share the same molecular target but are limited to intravenous administration, ibrexafungerp's distinct chemical structure confers favorable pharmacokinetic properties, allowing for oral administration.[4] It has demonstrated broad-spectrum activity against a variety of fungal pathogens, including clinically important species of Candida and Aspergillus.[5][6]

Mechanism of Action

Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[7] This enzyme is responsible for the formation of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, ibrexafungerp disrupts cell wall maintenance and synthesis, leading to osmotic instability and ultimately, fungal cell death.[1][5] A key advantage of this mechanism is that (1,3)-β-D-glucan synthase is absent in mammalian cells, resulting in a low potential for off-target effects in the host.[5] While echinocandins also target this enzyme, ibrexafungerp binds to a distinct, albeit overlapping, site. This different binding interaction allows ibrexafungerp to retain activity against many echinocandin-resistant fungal strains that harbor mutations in the FKS genes, which encode for subunits of the glucan synthase enzyme.[4][8]

Structure-Activity Relationship (SAR)

The development of ibrexafungerp from its natural product precursor, enfumafungin, is a compelling case study in medicinal chemistry and lead optimization. Enfumafungin itself possesses antifungal activity but suffers from poor in vivo stability.[1] The semi-synthetic modifications leading to ibrexafungerp were focused on enhancing potency, improving oral bioavailability, and optimizing pharmacokinetic properties.[1]

Key modifications to the enfumafungin scaffold include:

-

Addition of a Pyridine Triazole: The incorporation of a pyridine triazole moiety at position 15 of the core phenanthropyran carboxylic acid ring system was a critical modification.[5]

-

Installation of an Amino-Ether Side Chain: The introduction of a 2-amino-2,3,3-trimethyl-butyl ether at position 14 significantly contributed to the improved antifungal potency and pharmacokinetic profile.[5]

Studies on enfumafungin analogues have further elucidated the SAR, indicating that the C-2 substituents and the C-19 carboxylic acid are important for potent antifungal activity.[9]

Chemical and Physicochemical Properties

The chemical structure and physicochemical properties of ibrexafungerp are central to its pharmacological profile, particularly its oral bioavailability and tissue distribution.

| Property | Value |

| Chemical Formula | C44H67N5O4 |

| Molecular Weight | 730.0 g/mol |

| pKa | 2.4, 5.5, 9.0[10] |

| Protein Binding | 99.5-99.8% (primarily to albumin)[10] |

| Solubility | Inversely related to pH. The citrate formulation shows increased solubility in Simulated Gastric Fluid (SGF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to >20 mg/mL, and in Fasted-State Simulated Intestinal Fluid (FaSSIF) to >4.2 mg/mL.[7] |

| LogP (calculated) | 5.8[10] |

Pharmacokinetic Properties

The pharmacokinetic profile of ibrexafungerp supports its clinical utility as an oral antifungal agent.

| Parameter | Value |

| Time to Peak (Tmax) | 4-6 hours[10] |

| Peak Concentration (Cmax) | 435 ng/mL (at a dose of 300 mg twice daily)[10] |

| AUC (0-24h) | 6832 h*ng/mL (at a dose of 300 mg twice daily)[10] |

| Volume of Distribution (Vd) | ~600 L[10] |

| Clearance | 53.6 - 56.1 L/h[10] |

| Elimination Half-life | Approximately 20 hours[6] |

| Metabolism | Primarily via hydroxylation by CYP3A4, followed by glucuronidation and sulfation.[6] |

| Excretion | ~90% recovered in feces (51% as unchanged drug), ~1% in urine.[10] |

In Vitro Antifungal Activity

Ibrexafungerp has demonstrated potent in vitro activity against a broad range of fungal pathogens. The following table summarizes its activity against key Candida and Aspergillus species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For molds like Aspergillus, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which abnormal hyphal growth is observed.

| Organism | MIC/MEC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.016 - 2[11][12] | 0.06 - 0.125[3][12] | 0.125 - 0.25[12] |

| Candida glabrata | 0.016 - 8[7] | 0.25 - 1[1][7] | 1 - 2[7] |

| Candida auris | 0.06 - 2[13] | 0.5[14] | 1.0[14] |

| Candida krusei | - | 0.5[12] | - |

| Candida parapsilosis | - | 0.5[12] | - |

| Candida tropicalis | - | 0.5[12] | - |

| Aspergillus fumigatus | 0.03 - 0.12 (MEC)[8] | - | - |

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of ibrexafungerp is predominantly determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 (for Yeasts) and M38 (for Molds) - Generalized Protocol:

-

Preparation of Antifungal Agent: Ibrexafungerp is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.

-

Microdilution Plate Inoculation: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted ibrexafungerp.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: For yeasts, the MIC is determined as the lowest concentration of ibrexafungerp that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well. For molds, the MEC is determined as the lowest concentration showing microscopically aberrant hyphal growth.

EUCAST E.Def 7.3.2 (for Yeasts) - Key Methodological Aspects:

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used.

-

Inoculum Size: A final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL is used.

-

Endpoint Reading: The endpoint is determined spectrophotometrically after 24 hours of incubation at 35°C, with the MIC defined as a ≥50% inhibition of growth compared to the control.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of ibrexafungerp on its target enzyme.

Generalized Protocol:

-

Preparation of Enzyme Extract: A membrane fraction containing the (1,3)-β-D-glucan synthase is prepared from fungal cells.

-

Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-D-[14C]glucose), and co-factors.

-

Inhibition Assay: Varying concentrations of ibrexafungerp (dissolved in DMSO) are added to the reaction mixtures. The reaction is initiated by the addition of the enzyme extract.

-

Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[15]

-

Quantification of Product: The reaction is stopped, and the amount of radiolabeled glucan product formed is quantified. This is often done by precipitating the insoluble glucan, collecting it on a filter, and measuring the radioactivity.[16] The concentration of ibrexafungerp that inhibits the enzyme activity by 50% (IC50) is then calculated.

Visualizations

References

- 1. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. jmilabs.com [jmilabs.com]

- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural Enfumafungin Analogues from Hormonema carpetanum and Their Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ibrexafungerp | C44H67N5O4 | CID 46871657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Ibrexafungerp, a (1,3)-β-D-glucan Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent that represents a significant advancement in the treatment of fungal infections.[1] As a (1,3)-β-D-glucan synthase inhibitor, it targets a crucial component of the fungal cell wall, an essential structure not present in mammals, affording a high degree of selective toxicity.[1][2] This document provides a comprehensive technical overview of the mechanism of action of Ibrexafungerp, intended for researchers, scientists, and drug development professionals. It delves into the molecular interactions with its target, presents quantitative data on its antifungal activity, details relevant experimental protocols, and provides visual representations of its mechanism and related workflows.

Introduction to Ibrexafungerp

Ibrexafungerp is a semi-synthetic derivative of enfumafungin, a naturally occurring triterpenoid.[3] A key distinguishing feature of Ibrexafungerp is its oral bioavailability, a significant advantage over the exclusively intravenously administered echinocandins.[4] It exhibits broad-spectrum activity against a variety of fungal pathogens, including species from the genera Candida and Aspergillus.[1][2] Notably, Ibrexafungerp retains activity against many fungal strains that have developed resistance to other antifungal classes, including azoles and echinocandins.[1]

Mechanism of Action: Inhibition of (1,3)-β-D-glucan Synthase

The primary molecular target of Ibrexafungerp is the enzyme (1,3)-β-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2]

A Differentiated Binding Site

The (1,3)-β-D-glucan synthase enzyme complex is composed of a catalytic subunit, Fks1p (encoded by the FKS1 and FKS2 genes), and a regulatory subunit, Rho1p, which is a GTP-binding protein.[1] While both Ibrexafungerp and the echinocandin class of antifungals inhibit this enzyme, they do so by interacting with different subunits. Echinocandins primarily bind to the Fks1p catalytic subunit. In contrast, Ibrexafungerp exerts its inhibitory effect by targeting the Rho1p regulatory subunit.[2] This distinction in the binding site is a critical aspect of Ibrexafungerp's profile, as it provides a basis for its activity against many echinocandin-resistant strains that harbor mutations in the FKS1 gene.[2] Although the binding sites are distinct, some studies suggest a partial overlap, which may explain some observed shifts in susceptibility in certain FKS mutants.[1]

Downstream Cellular Effects

The inhibition of (1,3)-β-D-glucan synthesis by Ibrexafungerp leads to a cascade of detrimental effects on the fungal cell:

-

Weakened Cell Wall: The depletion of β-(1,3)-D-glucan compromises the structural integrity of the cell wall, rendering it unable to withstand internal osmotic pressure.

-

Cell Lysis: The compromised cell wall leads to cell lysis and death.

-

Fungicidal Activity: Against Candida species, Ibrexafungerp exhibits fungicidal activity.[1]

-

Fungistatic Activity: Against Aspergillus species, its activity is generally fungistatic.[1]

The following diagram illustrates the mechanism of action of Ibrexafungerp in comparison to echinocandins.

Caption: Ibrexafungerp and Echinocandin Inhibition Pathways.

Quantitative Data on Antifungal Activity

The in vitro activity of Ibrexafungerp has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species

| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| C. albicans | >1300 | 0.25 | 0.5 | 0.016 - 2 | [5] |

| C. glabrata | >400 | 0.5 | 1.0 | 0.016 - 8 | [6] |

| C. glabrata (echinocandin-resistant) | 89 | 0.25 | 1.0 | <0.03 - 4 | [7] |

| C. auris | >400 | 0.5 | 1.0 | 0.25 - 2 | [6] |

| C. krusei | - | 0.5 - 1.0 | - | 0.5 - 4 | [8] |

| C. parapsilosis | - | 0.25 - 0.5 | - | 0.125 - 4 | [8] |

| C. tropicalis | - | <0.03 - 1.0 | - | <0.03 - 1.0 | [8] |

Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species

| Aspergillus Species | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) | Reference(s) |

| A. fumigatus | - | 0.040 | - | - | [9] |

| A. fumigatus (azole-resistant) | - | 0.056 - 0.092 | - | - | [9] |

| A. flavus | - | 0.03 - 0.12 | - | - | [9] |

| A. niger | - | 0.03 - 0.12 | - | - | [9] |

| A. terreus | - | 0.03 - 0.12 | - | - | [9] |

Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Ibrexafungerp's mechanism of action.

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of Ibrexafungerp in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

-

-

Inoculum Preparation:

-

Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microdilution wells.

-

-

Assay Procedure:

-

Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate.

-

Add 100 µL of the serially diluted Ibrexafungerp to the corresponding wells.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of Ibrexafungerp that causes a significant reduction in growth (typically ≥50%) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer.

-

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

-

Preparation of Antifungal Agent:

-

Similar to the CLSI method, prepare serial dilutions of Ibrexafungerp in RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS.

-

-

Inoculum Preparation:

-

Prepare a yeast suspension and adjust it spectrophotometrically to a defined optical density, then dilute to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

-

Assay Procedure:

-

Dispense 100 µL of the standardized inoculum and 100 µL of the drug dilutions into the microtiter plate wells.

-

Incubate at 35°C for 18-24 hours.

-

-

Endpoint Determination:

-

The endpoint is determined spectrophotometrically at 530 nm. The MIC is the lowest concentration that produces a ≥50% reduction in absorbance compared to the drug-free control.

-

The following diagram illustrates the general workflow for antifungal susceptibility testing.

Caption: General Workflow for MIC Determination.

(1,3)-β-D-glucan Synthase Inhibition Assay (Generalized Protocol)

-

Preparation of Fungal Membranes:

-

Grow the fungal strain of interest to mid-log phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents.

-

Isolate the membrane fraction, which contains the (1,3)-β-D-glucan synthase, by differential centrifugation.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (UDP-[¹⁴C]-glucose), an activator (e.g., GTPγS), and the prepared membrane fraction.

-

Add varying concentrations of Ibrexafungerp (or a vehicle control) to the reaction mixtures.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Quantification of Glucan Synthesis:

-

Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA).

-

Collect the insoluble [¹⁴C]-labeled glucan product by filtration.

-

Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of (1,3)-β-D-glucan synthase activity for each concentration of Ibrexafungerp compared to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of Ibrexafungerp that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the drug concentration.

-

The following diagram illustrates the workflow for the (1,3)-β-D-glucan synthase inhibition assay.

Caption: Workflow for Glucan Synthase Inhibition Assay.

Conclusion

Ibrexafungerp presents a novel and effective mechanism for combating fungal infections through the inhibition of (1,3)-β-D-glucan synthase. Its unique interaction with the Rho1p regulatory subunit differentiates it from the echinocandin class of antifungals and provides a valuable therapeutic option, particularly in the context of emerging resistance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further explore and build upon the understanding of this promising antifungal agent. As research continues, a more detailed elucidation of the molecular interactions between Ibrexafungerp and its target will undoubtedly pave the way for the development of next-generation glucan synthase inhibitors.

References

- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrexafungerp: An orally active β-1,3-glucan synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibrexafungerp: A novel oral glucan synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel 1,3-Beta-d-Glucan Inhibitor, Ibrexafungerp (Formerly SCY-078), Shows Potent Activity in the Lower pH Environment of Vulvovaginitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Ibrexafungerp, a Novel Glucan Synthase Inhibitor against Candida glabrata Isolates with FKS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scynexis.com [scynexis.com]

- 9. mdpi.com [mdpi.com]

The Preclinical Profile of Ibrexafungerp: An In-Depth Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Ibrexafungerp, the first-in-class oral triterpenoid antifungal, has emerged as a promising agent in the fight against invasive fungal infections. Its novel mechanism of action, targeting the fungal cell wall, and its favorable pharmacokinetic profile have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of ibrexafungerp, summarizing key data from various animal models and in vitro studies. Detailed experimental methodologies are provided to aid in the design and interpretation of future research.

Core Pharmacodynamic Properties: In Vitro Activity

Ibrexafungerp demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. Its potency is particularly noteworthy against species that have developed resistance to other antifungal classes.

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of ibrexafungerp is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: In Vitro Activity of Ibrexafungerp Against Candida Species

| Candida Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) |

| C. albicans | 0.016 - 0.5 | 0.06 | 0.125 | 0.062[1][2] |

| C. auris | 0.25 - 2 | 1 | 1 | 0.764[3] |

| C. glabrata | 0.016 - 8 | 0.25 | 1 | 0.322[1] |

| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | 0.517[1][2] |

| C. parapsilosis | 0.25 - 0.5 | 0.5 | - | - |

| C. krusei | - | 1 | - | - |

Table 2: In Vitro Activity of Ibrexafungerp Against Aspergillus Species

| Aspergillus Species | MEC Range (mg/L) | MEC₅₀ (mg/L) |

| A. fumigatus (Wild-Type) | - | 0.03 (EUCAST), 0.06 (CLSI)[4] |

| A. fumigatus (Cyp51A mutants) | - | 0.03 (EUCAST), 0.06 (CLSI)[4] |

| A. flavus | - | 0.03 - 0.12[4] |

| A. niger complex | - | 0.03 - 0.12[4] |

| A. alliaceus | MECs > 2 for 40-75% of isolates[4] | - |

*MEC (Minimum Effective Concentration) is used for molds and is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.

Mechanism of Action: Inhibition of Glucan Synthase

Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polymer for maintaining the integrity of the fungal cell wall.[5][6][7] The disruption of the cell wall leads to increased permeability, osmotic instability, and ultimately, fungal cell lysis and death.[5][6][7] Notably, this target is absent in mammalian cells, contributing to the favorable safety profile of the drug.[7]

Preclinical Pharmacokinetics

The pharmacokinetic profile of ibrexafungerp has been characterized in several animal models, demonstrating good oral bioavailability and extensive tissue distribution.

Table 3: Key Pharmacokinetic Parameters of Ibrexafungerp in Preclinical Models

| Parameter | Mouse | Rat | Dog | Guinea Pig |

| Bioavailability | 35% - 51%[8][9] | 35% - 51%[8][9] | 35% - 51%[8][9] | - |

| Tₘₐₓ (oral) | 4 - 8 hours[8] | - | - | - |

| Protein Binding | >99%[8][9] | >99%[8][9] | >99%[8][9] | - |

| Volume of Distribution (Vd) | - | Large (implied by high tissue concentrations) | - | - |

| Elimination | Primarily fecal[8][10] | Primarily fecal (90%, 51% as unchanged drug)[5][10] | - | - |

| Half-life (t₁/₂) | ~20 hours (in humans, for reference)[8][9][10] | - | - | - |

Tissue Distribution

A key feature of ibrexafungerp's pharmacokinetics is its extensive distribution to various tissues, often achieving concentrations significantly higher than in plasma. This is particularly advantageous for treating deep-seated fungal infections.

-

Vaginal Tissue: In rats, the concentration of ibrexafungerp in vaginal tissue was found to be 9 times greater than in plasma.[5] Preclinical data also indicates vaginal tissue levels are 2- to 9-fold higher than plasma levels.[11]

-

Skin: High concentrations are achieved in the skin, with skin-to-blood AUC ratios of 12 to 18 in rats.[12]

-

Other Tissues: Ibrexafungerp distributes well to the kidney, liver, and lungs.[8] In a murine model of intra-abdominal candidiasis, drug concentrations within liver abscesses were nearly 100-fold higher than serum concentrations.[13]

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of ibrexafungerp has been demonstrated in various animal models of invasive fungal infections, including those caused by resistant pathogens.

Murine Models of Invasive Candidiasis

In neutropenic murine models of disseminated candidiasis caused by Candida auris, oral ibrexafungerp treatment resulted in marked improvements in survival and significant reductions in kidney fungal burden, particularly at higher doses (30 and 40 mg/kg twice daily).[3] These findings were consistent even when therapy was delayed.[3] The pharmacodynamic parameter most closely associated with efficacy in these models is the AUC/MIC ratio.[8] A fAUC/MIC ratio for a 1-log kill of Candida isolates ranged from 0.91 to 1.42.[8][14]

Guinea Pig Model of Cutaneous Candidiasis

In a guinea pig model of cutaneous C. auris infection, oral administration of ibrexafungerp at 10 mg/kg reduced the severity of lesions and significantly lowered the fungal burden in the infected tissue.[12]

Murine Model of Pulmonary Aspergillosis

In neutropenic mice with invasive aspergillosis caused by wild-type and azole-resistant Aspergillus fumigatus, oral ibrexafungerp (7.5 and 10 mg/kg/day) significantly increased mean survival and reduced kidney fungal burden and serum galactomannan levels.[15]

Murine Model of Pulmonary Mucormycosis

Ibrexafungerp has also shown efficacy in a neutropenic murine model of pulmonary mucormycosis. As a monotherapy (30 mg/kg, orally twice daily), it was as effective as liposomal amphotericin B and posaconazole in prolonging survival against Rhizopus delemar.[16][17] Combination therapy with liposomal amphotericin B resulted in significantly greater survival and a more substantial reduction in lung and brain fungal burden compared to monotherapy.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments cited.

In Vitro Susceptibility Testing (Broth Microdilution)

-

Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. For molds, the MEC is determined as the lowest concentration causing the formation of small, compact hyphal forms.

In Vivo Efficacy Study: Murine Model of Invasive Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection. Immunosuppression can be induced with agents like cyclophosphamide.

-

Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁷ cells/mouse of C. auris).[3]

-

Treatment: Treatment with ibrexafungerp (at various doses), a vehicle control, and a comparator drug (e.g., caspofungin) is initiated at a specified time post-infection (e.g., 24 hours).[3] The drug is administered for a defined period (e.g., 7 days).[3]

-

Monitoring and Endpoints:

-

Survival: Animals are monitored daily, and survival is recorded.

-

Fungal Burden: A cohort of animals is euthanized at a specific time point (e.g., day 8), and target organs (e.g., kidneys) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.

-

PK/PD Relationship and Clinical Relevance

The preclinical data strongly suggest that the AUC/MIC ratio is the key PK/PD driver of ibrexafungerp efficacy.[8] This relationship is crucial for predicting clinical outcomes and for establishing effective dosing regimens in humans. The extensive tissue penetration observed in preclinical models provides a strong rationale for its use in treating deep-seated and difficult-to-treat fungal infections.

References

- 1. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]

- 2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [air.unimi.it]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. scynexis.com [scynexis.com]

- 12. Efficacy of Ibrexafungerp (SCY-078) against Candida auris in an In Vivo Guinea Pig Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of Infection in an Intra-abdominal Candidiasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ibrexafungerp is efficacious in a neutropenic murine model of pulmonary mucormycosis as monotherapy and combined with liposomal amphotericin B [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

In Vitro Spectrum of Activity of Ibrexafungerp Against Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ibrexafungerp, a first-in-class oral triterpenoid antifungal, against a broad range of Aspergillus species. Ibrexafungerp represents a significant development in antifungal therapy, offering a novel mechanism of action with potent activity against both wild-type and resistant fungal pathogens.

Introduction: Mechanism of Action of Ibrexafungerp

Ibrexafungerp is a semi-synthetic derivative of enfumafungin that targets a crucial component of the fungal cell wall.[1] Its mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide that constitutes 50-60% of the fungal cell wall's dry weight and is essential for maintaining its structural integrity.[1] By disrupting the production of this key polymer, ibrexafungerp weakens the fungal cell wall, leading to cell lysis and death.[2] While its target is the same as the echinocandin class of antifungals, ibrexafungerp has a distinct, overlapping binding site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[1][3] Against Aspergillus species, ibrexafungerp exhibits a fungistatic effect.[1]

Figure 1: Mechanism of action of Ibrexafungerp in Aspergillus species.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of ibrexafungerp against Aspergillus species is primarily determined by broth microdilution methods, with the Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 being the standard reference methodologies.[3] Due to the fungistatic nature of glucan synthase inhibitors against molds, the endpoint is not the complete inhibition of growth (Minimum Inhibitory Concentration - MIC), but rather the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration at which abnormal, short, and highly branched hyphal growth is observed microscopically.[4][5]

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 protocol is a widely accepted standard for testing the susceptibility of filamentous fungi.[6][7]

Key Steps:

-

Inoculum Preparation: Aspergillus conidia are harvested from 3-day-old cultures grown on potato dextrose agar.[6][8] The conidial suspension is adjusted spectrophotometrically to a turbidity equivalent to a 0.4 to 0.7 McFarland standard at 530 nm.[6][8] This suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test wells.[8]

-

Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations (e.g., 0.03–16 mg/L).[3][9]

-

Inoculation and Incubation: Each well containing the diluted drug is inoculated with the fungal suspension. The plates are then incubated at 35°C for 48 hours.[5][8]

-

Endpoint Determination (MEC): After incubation, the plates are read, often with the aid of an inverted mirror or microscope, to determine the MEC. This is the lowest concentration showing morphologically abnormal, compact hyphal forms compared to the drug-free growth control well.

Figure 2: Workflow for CLSI M38-A2 susceptibility testing of Aspergillus.

In Vitro Activity Data

Ibrexafungerp has demonstrated potent in vitro activity against a wide collection of Aspergillus species, including azole-susceptible and azole-resistant isolates. The following tables summarize the MEC data from various studies.

Table 1: Ibrexafungerp MECs against Aspergillus fumigatus sensu stricto[3][9]

| Strain Phenotype | Testing Method | No. of Isolates | Geometric Mean MEC (mg/L) | MEC Range (mg/L) |

| Azole-Susceptible | EUCAST | 30 | 0.040 | - |

| Azole-Susceptible | CLSI | 30 | 0.040 | - |

| Azole-Resistant (Cyp51A mutants) | EUCAST | 30 | 0.092 | - |

| Azole-Resistant (Cyp51A mutants) | CLSI | 30 | 0.056 | - |

| Azole-Resistant (Clinical) | EUCAST | 38 | - | 0.008 - 0.5 |

Table 2: Ibrexafungerp MECs against Various Aspergillus Species Complexes[3][4][9][10]

| Aspergillus Species Complex | No. of Isolates | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | MEC Range (mg/L) |

| A. fumigatus complex | 22 | - | - | 0.008 - 0.25 |

| A. flavus complex | 3 | - | - | 0.008 - 0.25 |

| A. niger complex | 1 | - | - | 0.008 - 0.25 |

| A. ustus complex | - | - | - | Moderate activity (MECs ≥ 0.5) |

| A. insuetus | - | - | - | MECs ≥ 0.5 |

| A. keveii | - | - | - | MECs ≥ 0.5 |

| A. alliaceus | - | - | ≥ 16 | Inactive |

Note: Data is compiled from multiple studies and testing conditions may vary slightly. MEC₅₀ and MEC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Summary of In Vitro Activity

The available data consistently demonstrates that ibrexafungerp possesses potent in vitro activity against a significant number of clinical Aspergillus isolates.

-

Activity against A. fumigatus : Ibrexafungerp shows low MEC values against both azole-susceptible and azole-resistant A. fumigatus strains, including those with known Cyp51A mutations.[3][9] The geometric mean MECs are consistently below 0.1 mg/L for these isolates.[3][9]

-

Broad Spectrum against Aspergillus spp. : The drug is active against most cryptic species of Aspergillus tested, with MEC values often comparable to micafungin.[3][10] This includes activity against isolates from patients who have failed azole therapy.[4][11]

-

Species with Lower Susceptibility : Ibrexafungerp exhibits moderate activity against species within the A. ustus complex and appears to be inactive against A. alliaceus, with MEC₉₀ values reported at ≥ 16 mg/L.[3][10]

-

Synergistic Potential : Studies have shown that ibrexafungerp can act synergistically with azoles like voriconazole and isavuconazole against wild-type Aspergillus species.[4][12]

References

- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]

- 3. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. njccwei.com [njccwei.com]

- 8. CLSI M38-A2 broth microdilution. [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 12. Ibrexafungerp in Development for Treatment of Mold Infections | Encyclopedia MDPI [encyclopedia.pub]

Methodological & Application

Ibrexafungerp in vitro susceptibility testing using CLSI and EUCAST broth microdilution

Audience: Researchers, scientists, and drug development professionals.

Topic: Ibrexafungerp in vitro susceptibility testing using Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods.

Introduction

Ibrexafungerp is a first-in-class, orally available triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1][2][3] This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of yeasts, particularly Candida species, to ibrexafungerp using the broth microdilution methods established by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development.

Data Presentation

Table 1: Comparative Summary of CLSI and EUCAST Broth Microdilution Protocols for Ibrexafungerp Susceptibility Testing

| Parameter | CLSI Method (M27-A4) | EUCAST Method (E.Def 7.3.2) | Key Differences |

| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[4][5] | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0, supplemented with 2% glucose.[1][5] | EUCAST medium has a higher glucose concentration (2% vs. 0.2%).[5] |

| Inoculum Preparation | Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6][7] | Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[1] | EUCAST uses a 100-fold higher final inoculum concentration.[8] |

| Microdilution Plates | 96-well U-bottom microtiter plates.[5] | 96-well flat-bottom microtiter plates.[8] | Plate well geometry differs. |

| Incubation | 35°C for 24 hours (for Candida spp.).[4][6][7] | 35-37°C for 24 hours.[1][9] | Similar incubation conditions. |

| Endpoint Reading | Visual reading of the minimum inhibitory concentration (MIC) as the lowest concentration with a significant (≥50%) reduction in growth compared to the growth control.[10] | Spectrophotometric reading at 530 nm is the recommended method. The MIC is the lowest concentration showing a ≥50% reduction in turbidity compared to the growth control. Visual reading is an alternative.[8] | EUCAST recommends spectrophotometric reading for objectivity.[8] |

| Ibrexafungerp Concentrations | Typically a range of 0.03 to 2 µg/mL is tested.[6][7] | A common range is 0.008 to 4 mg/L.[11] | Ranges may vary based on institutional practices. |

Table 2: Ibrexafungerp MIC Ranges for Quality Control (QC) Strains

| QC Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (mg/L) |

| Candida parapsilosis ATCC 22019 | Not specified in provided results | 0.125 - 0.5[2][12] |

| Candida krusei ATCC 6258 | Not specified in provided results | 0.5 - 1[2][12] |

| Candida albicans ATCC 64548 | Not specified in provided results | 0.06 (Modal MIC)[13] |

| Candida albicans CNM-CL-F8555 | Not specified in provided results | 0.06 - 0.25[2][12] |

Note: Published CLSI-specific QC ranges for ibrexafungerp were not available in the provided search results. Laboratories should establish their own internal QC ranges based on the CLSI M27 document guidelines.

Table 3: Ibrexafungerp In Vitro Activity (MIC) against Various Candida Species (EUCAST Method)

| Candida Species | Modal MIC (mg/L) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| C. albicans | 0.06[2][12] | 0.016 - 0.5[3] | 0.06[3] | 0.125[3] |

| C. glabrata | 0.25[2][12] | Not specified | 0.25[3] | Not specified |

| C. parapsilosis | 0.5[2][12] | 0.016 - 8[3] | 0.5[3] | 4[3] |

| C. tropicalis | 0.5[2][12] | 0.06 - ≥8[3] | 0.5[3] | 2[3] |

| C. krusei | 0.5[2][12] | Not specified | 1[3] | Not specified |

| C. auris | 0.5[11][13] | 0.06 - 2[11][13] | 0.5[11][13] | 1[14] |

| C. dubliniensis | 0.125[2][12] | Not specified | Not specified | Not specified |

| C. guilliermondii | 1[2][12] | Not specified | Not specified | Not specified |

| C. lusitaniae | 2[2][12] | Not specified | Not specified | Not specified |

Note: Some studies have observed that ibrexafungerp MIC values may be higher when tested by the EUCAST method compared to the CLSI method.[1]

Experimental Protocols

CLSI M27-A4 Broth Microdilution Method for Ibrexafungerp

This protocol is based on the guidelines outlined in the CLSI document M27-A4.[6][7][15]

1. Materials:

-

Ibrexafungerp powder (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and with phenol red as a pH indicator

-

3-(N-morpholino)propanesulfonic acid (MOPS)

-

Sterile, disposable, 96-well U-bottom microdilution plates

-

Sterile distilled water

-

Yeast isolates and QC strains

-

Sabouraud Dextrose Agar (SDA)

-

Spectrophotometer

-

0.5 McFarland standard

-

Sterile saline (0.85%)

2. Preparation of Media and Reagents:

-

RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 with 1 M NaOH.[4] Filter-sterilize and store at 4°C.

-

Ibrexafungerp Stock Solution: Prepare a stock solution of ibrexafungerp in DMSO. The exact concentration will depend on the desired final concentration range in the assay. Store at -70°C or colder.[7]

3. Inoculum Preparation:

-

Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution wells.[6][7]

4. Microdilution Plate Preparation:

-

Prepare serial twofold dilutions of ibrexafungerp in RPMI 1640 medium in the 96-well microdilution plates. The final volume in each well should be 100 µL.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

5. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the diluted yeast suspension, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 35°C for 24 hours in ambient air.[4][6][7] For some species, a 48-hour incubation may be necessary.[6][7]

6. MIC Determination:

-

Read the plates visually using a reading mirror.

-

The MIC is the lowest concentration of ibrexafungerp that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method for Ibrexafungerp

This protocol is based on the guidelines outlined in the EUCAST document E.Def 7.3.2.[1][9][16]

1. Materials:

-

Ibrexafungerp powder (analytical grade)

-

DMSO

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS

-

Glucose

-

Sterile, disposable, 96-well flat-bottom microdilution plates

-

Sterile distilled water

-

Yeast isolates and QC strains

-

SDA

-

Spectrophotometer

-

0.5 McFarland standard

-

Sterile saline (0.85%)

2. Preparation of Media and Reagents:

-

RPMI 1640 + 2% Glucose Medium: Prepare RPMI 1640 medium as for the CLSI method. Add glucose to a final concentration of 2%.[1] Buffer with MOPS to pH 7.0 ± 0.1. Filter-sterilize and store at 4°C.

-

Ibrexafungerp Stock Solution: Prepare a stock solution of ibrexafungerp in DMSO. Store at -80°C.[1][13]

3. Inoculum Preparation:

-

Subculture yeast isolates on SDA plates and incubate at 35-37°C for 18-24 hours.[9]

-

Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI 1640 + 2% glucose medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microdilution wells.[1]

4. Microdilution Plate Preparation:

-

Prepare serial twofold dilutions of ibrexafungerp in RPMI 1640 + 2% glucose medium in the 96-well flat-bottom plates. The final volume in each well should be 100 µL.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

5. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the diluted yeast suspension.

6. MIC Determination:

-

The preferred method is to read the plates using a spectrophotometer at 530 nm.

-

The MIC is defined as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control.

-

Visual reading is an acceptable alternative, with the MIC endpoint being a significant reduction in turbidity.

Mandatory Visualization

Caption: CLSI M27-A4 broth microdilution workflow for ibrexafungerp.

Caption: EUCAST E.Def 7.3.2 broth microdilution workflow for ibrexafungerp.

References

- 1. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. 4.5. Antifungal Susceptibility Testing [bio-protocol.org]

Determining Ibrexafungerp Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of Ibrexafungerp, a novel oral glucan synthase inhibitor. The information compiled herein is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as findings from peer-reviewed studies.

I. Quantitative Data Summary

The in vitro activity of Ibrexafungerp has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the MIC and Minimum Effective Concentration (MEC) data for key fungal species.

Table 1: Ibrexafungerp MIC Distribution for Candida Species

| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | >1000 | 0.016 - 0.5 | 0.06 - 0.125 | 0.125 | [1][2] |

| Candida auris | >400 | 0.06 - 2.0 | 0.5 | 1.0 | [3][4][5][6] |

| Candida glabrata | >246 | ≤0.004 - 2 | 0.25 | 0.5 | [7] |

| Candida parapsilosis | >100 | 0.06 - ≥8 | 0.5 | 2.0 | [1][2] |

| Candida tropicalis | >100 | 0.06 - ≥8 | 0.5 | 2.0 | [1][2] |

| Candida krusei | >100 | 0.06 - ≥8 | 1.0 | 2.0 | [1][2] |

Table 2: Ibrexafungerp MEC Distribution for Aspergillus Species

| Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |

| Aspergillus fumigatus | >100 | Not specified | 0.03 - 0.06 | Not specified | [8][9][10] |

| Aspergillus flavus | Not specified | Not specified | <0.06 - 0.06 | Not specified | [11] |

| Aspergillus terreus | >18 | 0.03 - 0.078 (GM) | Not specified | Not specified | [10] |

| Aspergillus niger complex | >16 | Not specified | Not specified | Not specified | [10] |

II. Experimental Protocols

The following are detailed methodologies for determining the MIC of Ibrexafungerp for yeasts and molds, primarily based on the broth microdilution method.

A. Protocol for Yeasts (e.g., Candida spp.)

This protocol is adapted from the CLSI M27-A4 and EUCAST E.Def 7.3.2 guidelines.[4][12][13][14]

1. Materials:

-

Ibrexafungerp powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for automated reading)

-

Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[3][14]

2. Preparation of Ibrexafungerp Stock Solution: a. Dissolve Ibrexafungerp powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). b. Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare working solutions.

3. Inoculum Preparation: a. Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline. c. Adjust the cell density of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

4. Microdilution Plate Preparation and Incubation: a. Add 100 µL of the appropriate Ibrexafungerp dilution to each well of the microtiter plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours.[4][13]

5. MIC Endpoint Determination: a. The MIC is determined as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[1][4] b. Reading can be done visually or with a spectrophotometer at 450 nm.[1]

B. Protocol for Molds (e.g., Aspergillus spp.)

This protocol is based on the CLSI M38 and EUCAST E.Def 9.3.2 guidelines.[10]

1. Materials:

-

Same as for yeasts, with the addition of specific quality control strains for molds (e.g., A. flavus ATCC 204304, A. fumigatus ATCC 204305).[8][9]

2. Preparation of Ibrexafungerp Stock Solution:

-

Follow the same procedure as for yeasts.

3. Inoculum Preparation: a. Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

4. Microdilution Plate Preparation and Incubation: a. Follow the same procedure as for yeasts. b. Incubate the plates at 35°C for 48-96 hours.[15]

5. MEC Endpoint Determination: a. For molds, the endpoint is the Minimum Effective Concentration (MEC), which is defined as the lowest concentration of Ibrexafungerp at which a morphological change in the hyphae is observed (e.g., shorter, more branched hyphae).[8][9][16] b. The MEC is read visually.

III. Visualizations

Signaling Pathway

Caption: Mechanism of action of Ibrexafungerp.

Experimental Workflow

Caption: Broth microdilution workflow for MIC testing.

References

- 1. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]

- 3. scynexis.com [scynexis.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scynexis.com [scynexis.com]

- 7. jmilabs.com [jmilabs.com]

- 8. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. va.gov [va.gov]

- 12. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scynexis.com [scynexis.com]

- 16. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Testing of Ibrexafungerp in Murine Models of Invasive Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing murine models of invasive candidiasis to evaluate the efficacy of the novel antifungal agent, Ibrexafungerp. The included methodologies, data presentation guidelines, and visual workflows are intended to facilitate standardized and reproducible preclinical studies.

Introduction

Invasive candidiasis is a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of new therapeutic agents. Ibrexafungerp is a first-in-class oral triterpenoid antifungal that inhibits (1,3)-β-D-glucan synthase, a critical component of the fungal cell wall.[1][2][3] Murine models of disseminated candidiasis are well-established and serve as a crucial platform for the in vivo evaluation of antifungal drug efficacy.[4][5] These models closely mimic human systemic Candida infections, with the kidneys being the primary target organs.[4] This document outlines the procedures for establishing these models and for assessing the efficacy of Ibrexafungerp.

Key Experimental Protocols

Murine Model of Disseminated Invasive Candidiasis

This protocol describes the establishment of a systemic Candida infection in mice, which is essential for evaluating the therapeutic efficacy of antifungal agents.

Materials:

-

Candida albicans or other relevant Candida species (e.g., C. auris)

-

Yeast extract-peptone-dextrose (YPD) broth

-

Sterile phosphate-buffered saline (PBS) or saline

-

Hemocytometer or spectrophotometer

-

Mouse strain: Outbred ICR (CD-1) or inbred BALB/c mice (4-5 weeks old, 22-30 grams) are commonly used.[6]

-

Immunosuppressive agents (optional, depending on the research question): Cyclophosphamide and cortisone acetate, or 5-fluorouracil.[5][6]

-

Isoflurane for anesthesia

-

Insulin syringes with 28-gauge needles

Procedure:

-

Inoculum Preparation:

-

Culture Candida species in YPD broth overnight at 30°C with shaking.[7]

-

Harvest the yeast cells by centrifugation.

-

Wash the cells twice with sterile PBS or saline.[8]

-

Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density.[6]

-

Dilute the cell suspension to the desired final concentration (e.g., 7 x 10^6 cells/mL).[8] The inoculum should be used within 2 hours of preparation.[6]

-

Confirm the viability and concentration of the inoculum by plating serial dilutions on Sabouraud dextrose agar.[6]

-

-

Immunosuppression (if applicable):

-

To induce neutropenia, a single dose of 5-fluorouracil (e.g., 0.1 mL of a 50 mg/mL solution) can be administered intravenously one day prior to infection.[6] This can result in profound and prolonged neutropenia.[6]

-

Alternatively, a combination of cyclophosphamide and cortisone acetate can be used to suppress both innate and adaptive immunity.[5]

-

-

Infection:

Ibrexafungerp Efficacy Testing

This protocol outlines the administration of Ibrexafungerp and control drugs to infected mice and the subsequent evaluation of treatment efficacy.

Materials:

-

Ibrexafungerp

-

Vehicle control (appropriate for Ibrexafungerp formulation)

-

Control antifungal agents (e.g., fluconazole, caspofungin)

-

Oral gavage needles

-

Sterile dissection tools

-

Stomacher or tissue homogenizer

-

Sabouraud dextrose agar plates

Procedure:

-

Drug Administration:

-

Initiate treatment at a specified time post-infection (e.g., 24 hours).[9][10][11]

-

Administer Ibrexafungerp orally twice daily at various dosages (e.g., 20, 30, and 40 mg/kg).[10][11]

-

Administer vehicle control to a separate group of infected mice.

-

Administer control antifungals to respective groups (e.g., fluconazole 20 mg/kg orally once daily, or caspofungin 10 mg/kg intraperitoneally once daily).[10][11]

-

Continue the treatment for a predetermined duration (e.g., 7 days).[9][10][11]

-

-

Efficacy Assessment:

-

Survival: Monitor the mice daily for morbidity and mortality for a specified period (e.g., up to 21 days post-infection).[10]

-

Fungal Burden:

-

At the end of the treatment period (e.g., day 8 post-infection), euthanize a subset of mice from each group.[10]

-

Aseptically harvest kidneys, as they are the primary target organ in this model.[4][8]

-

Weigh the kidneys and homogenize them in a known volume of sterile saline.

-

Prepare serial dilutions of the homogenate and plate them on Sabouraud dextrose agar.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

-

Calculate the fungal burden as log10 CFU per gram of kidney tissue.

-

-

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Rates of Mice with Invasive Candidiasis Treated with Ibrexafungerp

| Treatment Group | Dose (mg/kg) | Administration Route & Frequency | Survival Rate (%) on Day 8 | Median Survival Time (Days) |

| Vehicle Control | - | Oral, Twice Daily | ||

| Ibrexafungerp | 20 | Oral, Twice Daily | ||

| Ibrexafungerp | 30 | Oral, Twice Daily | ||

| Ibrexafungerp | 40 | Oral, Twice Daily | ||

| Fluconazole | 20 | Oral, Once Daily | ||

| Caspofungin | 10 | Intraperitoneal, Once Daily |

Table 2: Kidney Fungal Burden in Mice with Invasive Candidiasis Treated with Ibrexafungerp

| Treatment Group | Dose (mg/kg) | Administration Route & Frequency | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |

| Vehicle Control | - | Oral, Twice Daily | |

| Ibrexafungerp | 20 | Oral, Twice Daily | |

| Ibrexafungerp | 30 | Oral, Twice Daily | |

| Ibrexafungerp | 40 | Oral, Twice Daily | |

| Fluconazole | 20 | Oral, Once Daily | |

| Caspofungin | 10 | Intraperitoneal, Once Daily |

Note: The data in these tables should be populated with the results from specific experiments. The provided tables are templates for data presentation. In some studies, higher doses of ibrexafungerp have shown a significant reduction in kidney fungal burden by >1.5 to >2.5 log10 CFU/g compared to the burden at the start of therapy.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficacy of Ibrexafungerp in a murine model of invasive candidiasis.

Caption: Workflow for Ibrexafungerp efficacy testing.

Mechanism of Action of Ibrexafungerp

This diagram illustrates the mechanism of action of Ibrexafungerp on the fungal cell wall.

Caption: Ibrexafungerp inhibits glucan synthesis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. niaid.nih.gov [niaid.nih.gov]

- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine model of invasive candidiasis [bio-protocol.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Ibrexafungerp Formulation for In Vitro and In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ibrexafungerp, a first-in-class triterpenoid antifungal agent, for both laboratory-based in vitro experiments and in vivo animal research. Ibrexafungerp inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of a key component of the fungal cell wall, leading to cell lysis and death.[1][2][3] This document offers guidance on solubilization, formulation, and application in common research settings.

Physicochemical Properties and Solubility

Ibrexafungerp is a lipophilic compound with poor water solubility.[4] For research purposes, it is typically supplied as a citrate salt.[5] Proper solubilization is critical for obtaining accurate and reproducible results.

Table 1: Ibrexafungerp Citrate Solubility and Stock Solution Preparation

| Solvent | Concentration | Preparation Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (108.44 mM) | Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. | [6][7][8] |

| Stock Solution Storage | |||

| In DMSO at -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [7] |

| In DMSO at -20°C | Up to 1 month | [8] |

In Vitro Research Protocols

Antifungal Susceptibility Testing (AST)

The following protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Yeasts (Candida spp.)

This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of ibrexafungerp against yeast isolates.

Materials:

-

Ibrexafungerp citrate

-

Anhydrous DMSO

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

-

Sterile 96-well microtiter plates

-

Yeast inoculum, standardized to 0.5–2.5 x 10⁵ CFU/mL

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Ibrexafungerp Stock Solution: Dissolve ibrexafungerp citrate in 100% DMSO to a concentration of 10 mg/mL. Further dilute in RPMI 1640 to create a working stock for serial dilutions.

-

Serial Dilutions: Perform two-fold serial dilutions of ibrexafungerp in the 96-well plate using RPMI 1640 medium to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.

-

Inoculum Preparation: Prepare a standardized yeast suspension in RPMI 1640.

-

Inoculation: Add the yeast inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24 hours.[9]

-

Reading Results: The MIC is defined as the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[9] Results can be read visually or with a plate reader at 530 nm.

Table 2: In Vitro Activity of Ibrexafungerp against Candida Species (EUCAST/CLSI)

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| C. albicans | 0.016 - 0.5 | 0.06 | 0.125 | [10][11] |

| C. glabrata | 0.016 - 8 | 0.25 | 1 | [10] |

| C. auris | 0.06 - 2 | 0.5 | 1 | [12][13][14] |

| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | [10] |

| C. krusei | 0.125 - 1 | 1 | 1 | [10] |

| C. parapsilosis | 0.25 - 0.5 | 0.5 | - | [15] |

Protocol 2: Antifungal Susceptibility Testing for Molds (Aspergillus spp.)

For filamentous fungi, the endpoint is the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

Procedure: Follow the same general procedure as for yeasts, with the following modifications:

-

Inoculum: Prepare a spore suspension and adjust to the recommended concentration.

-

Reading Results: After incubation, examine the wells using an inverted microscope. The MEC is the lowest concentration where aberrant, compact hyphal growth is observed.

Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species (EUCAST/CLSI)

| Aspergillus Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |

| A. fumigatus (azole-susceptible) | - | 0.03 - 0.06 | - | [16] |

| A. fumigatus (azole-resistant) | - | 0.03 - 0.06 | - | [16] |

| A. flavus | 0.06 - 16 | - | - | [16] |

| A. terreus | - | - | - | [16] |

Biofilm Assays

Ibrexafungerp has demonstrated activity against fungal biofilms.[13] The Calgary Biofilm Device or similar models can be used to assess this activity.

Protocol 3: Biofilm Susceptibility Testing

Procedure:

-

Biofilm Formation: Grow fungal biofilms on hydroxyapatite-coated pegs of a Calgary Biofilm Device for 24 hours.[17]

-

Antifungal Challenge: Transfer the pegs with established biofilms to a 96-well plate containing serial dilutions of ibrexafungerp.

-

Incubation: Incubate for a further 24 hours.

-

Assessment: Determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of the drug that prevents regrowth of fungi from the treated biofilm. This can be assessed by transferring the pegs to a fresh recovery medium and observing growth.

In Vivo Research Protocols

Ibrexafungerp is orally bioavailable, making it suitable for administration by oral gavage in animal models.[13][18] Intravenous formulations can also be prepared.

Formulation for Oral Administration (Rodent Models)

Protocol 4: Methylcellulose-Based Suspension for Oral Gavage

This is a common formulation for preclinical efficacy studies.[12][19]

Materials:

-

Ibrexafungerp citrate powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile water

-

pH meter and adjustment solutions (e.g., HCl, NaOH)

Procedure:

-

Calculate the required amount of ibrexafungerp citrate based on the desired dose (e.g., 20, 30, or 40 mg/kg) and the number and weight of the animals.[12]

-

Create a suspension of the ibrexafungerp powder in the 0.5% methylcellulose solution.

-

Adjust the pH of the suspension to approximately 6.5.[19]

-

Ensure the suspension is homogenous before each administration by vortexing or stirring.

-

Administer to animals via oral gavage at the desired volume.

Protocol 5: Alternative Formulations for Oral Administration

For solubility or pharmacokinetic studies, other vehicle systems can be employed. The following are examples of solvent-based formulations.

Example Formulations:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Add each solvent sequentially, ensuring the solution is clear after each addition.[6]

-

10% DMSO, 90% Corn Oil: Add DMSO to the corn oil and mix thoroughly.[6]

-

10% DMSO, 90% (20% SBE-β-CD in Saline): Prepare the SBE-β-CD solution first, then add the DMSO.[6]

Note: The suitability of each vehicle must be tested for the specific animal model and experimental goals. Toxicity and effects of the vehicle itself should be controlled for.

Formulation for Intravenous Administration

While less common in published preclinical efficacy studies, intravenous formulations can be prepared for pharmacokinetic or specific efficacy models.

Protocol 6: IV Formulation for Animal Studies

Procedure:

-

Dissolve ibrexafungerp in a minimal amount of a suitable solvent like DMSO.

-

Further dilute with a pharmaceutically acceptable vehicle for intravenous injection, such as saline containing a solubilizing agent (e.g., cyclodextrin).

-

The final concentration of the initial solvent (e.g., DMSO) should be minimized to avoid toxicity.

-

Filter the final solution through a 0.22 µm sterile filter before administration.

Researchers should consult relevant literature for specific IV formulations used in rabbit or other animal models.[18]

Table 4: Example In Vivo Dosing Regimens from Murine Models